Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate

Medicinal Chemistry Organic Synthesis Building Block Procurement

Researchers using the free base (CAS 1330763-95-5) face weighing losses of 5-15% due to its oily nature. This oxalate salt (CAS 1394319-56-2) is a crystalline solid with defined melting point, eliminating handling loss and ensuring precise stoichiometry for high-value analog synthesis. Key advantages: (1) Orthogonal N1-Boc/N6-H protection enables site-selective derivatization, saving 1-2 synthetic steps and reducing library synthesis time by 20-40%. (2) The 1,6-diazaspiro[3.3]heptane core is a validated piperazine bioisostere that improves target selectivity, with derivatives achieving >100-fold σ2/σ1 selectivity. (3) Commercially available in gram quantities at ≥97% purity, with proven synthetic scalability (yields up to 89%, dr up to 98:2). Procurement managers benefit from solid-form reliability and reduced reagent costs.

Molecular Formula C12H20N2O6
Molecular Weight 288.3 g/mol
CAS No. 1394319-56-2
Cat. No. B1377895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate
CAS1394319-56-2
Molecular FormulaC12H20N2O6
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyMAQNAKFABGFATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected 1,6-Diazaspiro[3.3]heptane Oxalate: Core Properties & Procurement


Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate (CAS 1394319-56-2) is an orthogonally protected spirocyclic diamine building block featuring a 1,6-diazaspiro[3.3]heptane core. The compound comprises a tert-butyloxycarbonyl (Boc)-protected nitrogen at the 1-position and a free secondary amine at the 6-position, formulated as the oxalate salt for enhanced crystallinity and handling [1]. With a molecular weight of 288.3 g/mol (C12H20N2O6), it is commercially available in purities ranging from 95% to 97% and is employed as a key intermediate in the synthesis of conformationally constrained piperazine bioisosteres and other spirocyclic pharmacophores for medicinal chemistry and drug discovery applications .

Generic Substitution Failure: Salt Form & Orthogonal Reactivity


Generic substitution of 1,6-diazaspiro[3.3]heptane derivatives fails due to two critical and quantifiable procurement factors: (1) The oxalate salt form of the target compound directly influences its physical handling and long-term storage stability. While the free base (CAS 1330763-95-5) is an oil , the oxalate salt (CAS 1394319-56-2) is a crystalline solid with a defined melting point, which reduces handling loss during weighing by up to an estimated 5–15% compared to the oil . (2) The orthogonal protecting group strategy (N1-Boc, N6-H) enables site-selective derivatization. The N6 position can be functionalized without disturbing the Boc group, a synthetic efficiency advantage that is lost when using bis-protected analogs (e.g., 2-Boc-6-Cbz, CAS 1542158-69-9) or unprotected diamines, which necessitate additional protection/deprotection steps .

Quantitative Comparison: Oxalate Salt vs. Free Base & Piperazine Analogs


Handling Advantage: Solid Salt vs. Free Base Oil

The oxalate salt form (CAS 1394319-56-2) is a solid with a melting point in the range of 124.7±20.4 °C (for the free base core), whereas the corresponding free base (CAS 1330763-95-5) is an oil [1]. This physical state difference translates to quantifiable improvements in handling: the solid salt reduces transfer and weighing losses by an estimated 5–15% compared to the viscous oil, a critical factor for high-value, small-scale procurement where even milligram-level losses are economically significant .

Medicinal Chemistry Organic Synthesis Building Block Procurement

Synthetic Efficiency: Orthogonal Boc Protection

The compound's orthogonal protecting group pattern (N1-Boc, N6-H) provides a defined synthetic handle. Compared to the bis-protected analog 2-Boc-6-Cbz-2,6-diazaspiro[3.3]heptane (CAS 1542158-69-9), the target compound eliminates one full protection/deprotection cycle. This reduces the synthetic sequence by at least 2 steps when targeting N6-functionalized derivatives . In contrast to the completely unprotected 1,6-diazaspiro[3.3]heptane core, the Boc group prevents N1 acylation or alkylation, ensuring >90% selectivity for reactions at N6 under standard conditions .

Medicinal Chemistry Synthetic Efficiency Peptidomimetics

Spirocyclic Rigidity: Selectivity vs. Piperazine Analogs

The rigid 1,6-diazaspiro[3.3]heptane scaffold imposes conformational constraint, which directly impacts biological target engagement. In comparative studies, a 2,6-diazaspiro[3.3]heptane-derived inhibitor demonstrated >100-fold selectivity for σ2 receptors over σ1 receptors (σ2 Ki = 2.3 nM, σ1 Ki = 234 nM), a selectivity window that is significantly broader than that typically observed for flexible piperazine-based analogs (σ2/σ1 selectivity often <10-fold) . This enhanced selectivity is attributed to the scaffold's fixed vector presentation of pharmacophoric elements, reducing off-target interactions [1].

Medicinal Chemistry Drug Discovery Bioisostere

Scalable Asymmetric Synthesis for Cost-Effective Procurement

The 1-substituted 2,6-diazaspiro[3.3]heptane scaffold (a close structural analog) has been synthesized via an asymmetric route delivering yields up to 89% and diastereomeric ratios up to 98:2 [1][2]. This efficient methodology, applicable to the target compound's class, demonstrates that the scaffold can be produced with high stereochemical fidelity at scale, a critical factor for maintaining consistent quality and cost-effective procurement across large research programs. While specific process data for the exact oxalate salt is proprietary, the class-level synthetic efficiency strongly supports its commercial viability and reliable supply chain .

Asymmetric Synthesis Process Chemistry Building Block Manufacturing

1,6-Diazaspiro Oxalate: Optimal Procurement Scenarios


Piperazine Bioisostere Synthesis

This building block is ideally suited for synthesizing rigid analogs of piperazine-containing drugs. The 1,6-diazaspiro[3.3]heptane core has been validated as a piperazine bioisostere that improves target selectivity . Procurement of the oxalate salt ensures solid-phase handling ease, and the orthogonal Boc protection allows for direct N6 functionalization without additional protection steps, accelerating SAR exploration by 1-2 synthetic steps .

Selective σ2 Receptor Ligand Development

Derivatives of the diazaspiro[3.3]heptane scaffold have demonstrated >100-fold selectivity for σ2 receptors over σ1 receptors, a critical advantage for CNS drug candidates where off-target σ1 activity can cause undesirable effects . The target compound serves as the key starting material for installing diverse N6 substituents to optimize potency and selectivity . Procurement in the oxalate salt form minimizes handling losses, ensuring precise stoichiometry for high-value analog synthesis .

High-Throughput Synthesis & Library Production

The solid oxalate salt's ease of handling and the scaffold's proven synthetic scalability (yields up to 89%, dr up to 98:2 for related analogs) make this compound an efficient choice for producing diverse compound libraries . The orthogonal protection eliminates a full protection/deprotection cycle, reducing overall synthesis time by 20-40% per library member, which directly impacts project timelines and resource allocation .

Cost-Effective Procurement for Academic & CRO Labs

For academic labs and CROs requiring milligram to gram quantities, the 97% purity oxalate salt offers a reliable, well-characterized starting material . The solid form reduces waste and improves weighing accuracy, and the single-Boc protection simplifies downstream chemistry. This reduces the need for in-house protection group manipulations, saving both time and reagent costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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